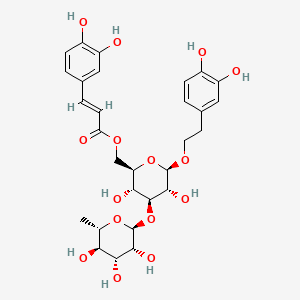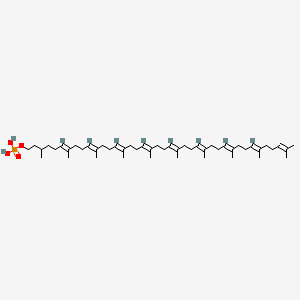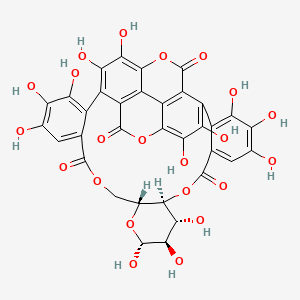
Punicalin
説明
Punicalin is an ellagitannin that can be found in Punica granatum (pomegranate) or in the leaves of Terminalia catappa, a plant used to treat dermatitis and hepatitis . It is also reported in Combretum glutinosum . The molecule contains a gallagic acid component linked to a glucose .
Molecular Structure Analysis
The 3D chemical structure image of Punicalin is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
科学的研究の応用
Neuroprotection
Punicalin exhibits significant neuroprotective properties. Studies have shown that it:
- Reduces Neuroinflammation : In an in-vivo D-galactose-induced brain aging model, Punicalin decreased microglial activation and astrocytosis, leading to improved learning and memory deficits .
- Inhibits Oxidative Stress and Inflammation : Research on microglial BV-2 cells and cultured astrocytes demonstrated that Punicalin inhibits oxidative stress and inflammation induced by lipopolysaccharide (LPS) .
Anti-Cancer Potential
Punicalin has been investigated for its anti-cancer effects:
- Prostate Cancer : It inhibits the proliferation of prostate cancer cells by inducing apoptosis and anti-angiogenesis .
Anti-Inflammatory Activity
Punicalin’s anti-inflammatory properties extend beyond neuroinflammation:
- Bovine Endometritis : In a study using LPS-induced bovine endometrial epithelial cells, Punicalin significantly decreased the production of pro-inflammatory cytokines (IL-1β, IL-6, and IL-8) .
Pharmaceutical Applications
Punicalin’s bioactive potential is relevant for drug development:
Safety and Hazards
Safety data sheets suggest that exposure to Punicalin should be minimized. Dust formation should be avoided and it’s recommended to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .
作用機序
Target of Action
Punicalin, a major active component of pomegranate extracts, primarily targets osteoclasts . Osteoclasts are key targets in the pathological process of diseases closely associated with osteolytic lesions, such as breast cancer bone metastasis and osteoporosis .
Mode of Action
Punicalin interacts with its targets, particularly osteoclasts, by inhibiting the NF-κB signaling pathway . This inhibition results in a decrease in osteoclast formation, F-actin ring formation, bone resorption, and osteoclast-related gene expression .
Biochemical Pathways
Punicalin affects several biochemical pathways. It has been found to regulate the NF-κB, MAPK, IL-6/JAK/STAT3, and PI3K/Akt/mTOR signaling pathways . These pathways play crucial roles in inflammation, cell proliferation, and survival. By modulating these pathways, punicalin can exert its therapeutic effects on inflammation-associated chronic diseases .
Pharmacokinetics
It is known that punicalin, as a hydrolyzable tannin, can spontaneously hydrolyze into ellagic acid in vivo
Result of Action
The molecular and cellular effects of punicalin’s action include the inhibition of osteoclast formation, F-actin ring formation, and bone resorption . It also suppresses osteoclast-related gene expression . In addition, punicalin has been found to reduce neuroinflammation and improve learning and memory deficits in an in-vivo D-galactose-induced brain aging model .
Action Environment
Environmental factors can influence the action, efficacy, and stability of punicalin. For instance, the processing factors of pomegranate peel, where punicalagin is found, can significantly alter the level of peel compounds . These factors include different peel drying strategies and extraction protocols
特性
IUPAC Name |
(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O22/c35-6-1-4-9(19(39)17(6)37)11-15-13-14-16(33(50)56-28(13)23(43)21(11)41)12(22(42)24(44)29(14)55-32(15)49)10-5(2-7(36)18(38)20(10)40)31(48)54-27-8(3-52-30(4)47)53-34(51)26(46)25(27)45/h1-2,8,25-27,34-46,51H,3H2/t8-,25-,26-,27-,34?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHIEHIKNWLKFB-OBOTWMKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030154 | |
| Record name | Punicalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 92131301 | |
CAS RN |
65995-64-4 | |
| Record name | Punicalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Punicalin exert its anti-inflammatory effects?
A1: Research suggests Punicalin alleviates inflammation through several pathways. It can suppress the activation of the NF-κB signaling pathway in osteoclasts, hindering breast cancer-associated osteolysis []. Additionally, Punicalin can modulate the FOXO3 signaling axis, offering protection against TNF-α and IL-1β-induced chondrocyte dysfunction []. It also demonstrates anti-pyroptotic effects by suppressing the ROS/NLRP3 pathway, reducing the release of proinflammatory cytokines like IL-1b and IL-18 [].
Q2: Can Punicalin influence adipocyte differentiation?
A2: Yes, studies show that Punicalin, along with Punicalagin, can inhibit adipocyte differentiation. This effect is linked to a decrease in cell size, intracellular triglyceride accumulation, and a downregulation of transcription factors like PPARγ, C/EBPα, and SREBP-1c [].
Q3: Does Punicalin impact neuroprotection in ischemic conditions?
A3: Research indicates that Punicalin might offer neuroprotection against oxygen-glucose deprivation/reoxygenation (OGD/R) injury. It potentially achieves this by mitigating TGF-β-mediated oxidative stress and cell cycle arrest in neuronal cells [].
Q4: What is the molecular formula and weight of Punicalin?
A4: Punicalin has the molecular formula C20H22O14 and a molecular weight of 482.38 g/mol [, ].
Q5: What is the chemical structure of Punicalin?
A5: Punicalin consists of a glucose molecule esterified at position 4 and 6 with hexahydroxydiphenic acid, forming a six-membered ring, and further esterified at position 2 with gallic acid [, ].
Q6: Does Punicalin exhibit anomeric forms in solution?
A6: Yes, spectroscopic studies confirm that Punicalin exists as a mixture of α and β anomers in solution [].
Q7: How stable is Punicalin under different storage conditions?
A7: Further research is needed to fully elucidate the stability profile of Punicalin under various storage conditions (temperature, humidity, light exposure).
Q8: Are there any known enzymatic reactions catalyzed by Punicalin?
A8: Current research primarily focuses on Punicalin's biological activities rather than its potential catalytic properties. Further investigation is needed to determine if it possesses any catalytic activity.
Q9: Have molecular docking studies been conducted with Punicalin?
A9: Yes, Punicalin has been investigated through molecular docking studies. For instance, one study showed its potential to inhibit the RagB gene of Porphyromonas species, suggesting a possible application in treating primary endodontic pathogenesis []. Additionally, docking studies have demonstrated Punicalin's interaction with the active site of dengue virus NS2B-NS3 protease, signifying its potential as an antiviral agent [].
Q10: How do structural variations within the Punicalagin family, including Punicalin, affect their biological activities?
A10: Research suggests that the number and position of galloyl groups within ellagitannins like Punicalin and Punicalagin significantly impact their bioactivities. For example, Punicalagin, with its additional galloyl groups compared to Punicalin, often exhibits higher potency in certain assays [, ]. Further studies are needed to fully decipher the structure-activity relationships within this class of compounds.
Q11: What strategies can be employed to enhance Punicalin's stability or bioavailability for potential therapeutic applications?
A11: While some studies mention the use of Punicalin in nano-prototypes for improved delivery [], further research is needed to develop effective formulation strategies that address its stability and bioavailability challenges.
Q12: What safety measures should be considered when handling Punicalin in a laboratory or industrial setting?
A12: Specific SHE regulations regarding Punicalin may vary depending on the geographical location and specific application. Adhering to general laboratory safety protocols and consulting relevant safety data sheets is crucial.
Q13: What is the absorption and metabolism profile of Punicalin following oral administration?
A13: Although one study suggests that Punicalagin, a related ellagitannin, is bioavailable and metabolized to ellagic acid in rats [], more research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) of Punicalin.
Q14: What in vitro models have been used to study the anti-inflammatory activity of Punicalin?
A14: Researchers have utilized various in vitro models to investigate the anti-inflammatory effects of Punicalin. One study employed carrageenan-induced paw edema in rats, demonstrating significant edema reduction with Punicalin treatment []. Another study utilized LPS-stimulated microglial BV2 cells, revealing Punicalin's ability to inhibit inflammatory cytokine production and protect neuronal cells from damage [].
Q15: Is there evidence for the efficacy of Punicalin against breast cancer-associated osteolysis?
A15: Yes, in vitro and in vivo studies using a breast cancer bone metastasis model have demonstrated that Punicalin can effectively suppress breast cancer-induced osteolysis by inhibiting osteoclast activity and breast cancer cell proliferation [].
Q16: What is the evidence for Punicalin's effect on Giardia lamblia?
A16: In vitro studies have shown that a polyphenolic extract from pomegranate peel, containing Punicalin, exhibited inhibitory effects on the growth and adhesion capacity of Giardia lamblia trophozoites []. This extract, particularly at a concentration of 200 µg/mL, demonstrated a growth inhibition of 74.36%, trophozoite adherence inhibition of 46.8%, and an IC50 of 179 µg/mL at 48 hours.
Q17: Are there any known mechanisms of resistance to Punicalin in various biological systems?
A17: Further research is necessary to determine if any specific resistance mechanisms to Punicalin exist in bacteria, fungi, or other systems.
Q18: Have any specific drug delivery systems been developed for Punicalin?
A19: While nano-prototypes of Punicalin have been synthesized and tested for enhanced delivery and anti-cancer activity [], more research is needed to explore targeted drug delivery systems specifically for Punicalin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2E,5S,7S,8R,9S,10E,14R,15R,16S)-5-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]-8-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-5,7,9,14-tetramethyl-13,17-dioxabicyclo[14.1.0]heptadeca-2,10-diene-4,12-dione](/img/structure/B1238511.png)
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238516.png)
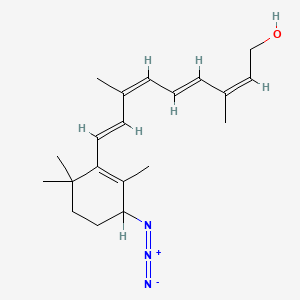
![(6S)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,5-diol](/img/structure/B1238519.png)


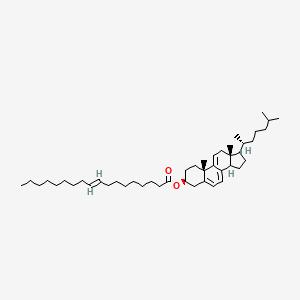
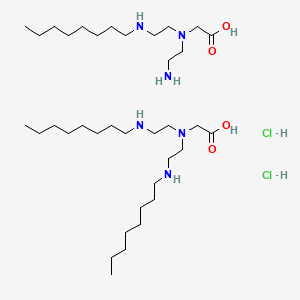

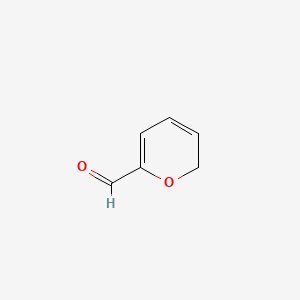

![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)
